molecular formula C9H6N2 B6251542 7-ethynylimidazo[1,2-a]pyridine CAS No. 908269-32-9

7-ethynylimidazo[1,2-a]pyridine

Cat. No.: B6251542
CAS No.: 908269-32-9
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethynylimidazo[1,2-a]pyridine (Molecular Formula: C9H6N2) is a versatile chemical scaffold based on the privileged imidazo[1,2-a]pyridine (IMP) core, a structure widely recognized in medicinal chemistry for its diverse biological activities. The ethynyl substituent at the 7-position makes this compound a particularly valuable intermediate for constructing more complex molecular architectures through metal-catalyzed coupling reactions, such as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient method for synthesizing 1,2,3-triazoles. The IMP core is associated with a broad spectrum of pharmacological properties, including antifungal, antiviral, anticancer, and antibacterial activities, making derivatives of significant interest in drug discovery programs. Furthermore, imidazo[1,2-a]pyridines are investigated for their optical properties, with potential applications in material science, including metal sensing and the development of organic light-emitting diodes (OLEDs). This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

908269-32-9

Molecular Formula

C9H6N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 7-Ethynylimidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant compounds.[1][2][3] Its unique bicyclic framework, composed of a fused pyridine and imidazole ring, imparts favorable physicochemical properties and a versatile three-dimensional geometry for interaction with diverse biological targets. This has led to its incorporation into a wide array of therapeutic agents, including anxiolytics like alpidem and zolpidem, showcasing its profound impact on drug discovery.[4][5] This guide focuses on a specific, yet highly promising derivative: 7-ethynylimidazo[1,2-a]pyridine. The introduction of the ethynyl group at the 7-position offers a reactive handle for further molecular elaboration through "click" chemistry and other alkyne-based transformations, opening new avenues for the development of novel therapeutics and chemical probes.

Chemical Structure and Properties

Chemical Structure:

7-Ethynylimidazo[1,2-a]pyridine possesses the following chemical structure:

Caption: Chemical structure of 7-ethynylimidazo[1,2-a]pyridine.

Physicochemical Properties:

While experimentally determined data for 7-ethynylimidazo[1,2-a]pyridine is not extensively published, its fundamental properties can be predicted and are available from chemical suppliers.

PropertyValueSource
Molecular Formula C₉H₆N₂[6]
Molecular Weight 142.16 g/mol [6]
CAS Number 908269-32-9[6]
Predicted LogP 1.3156[6]
Topological Polar Surface Area (TPSA) 17.3 Ų[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 0[6]

These predicted properties suggest that 7-ethynylimidazo[1,2-a]pyridine possesses drug-like characteristics, with a low molecular weight and a LogP value in a favorable range for oral bioavailability. The terminal alkyne provides a key reactive site for further chemical modifications.

Synthesis of 7-Ethynylimidazo[1,2-a]pyridine: A Step-by-Step Protocol

The most direct and widely applicable method for the synthesis of 7-ethynylimidazo[1,2-a]pyridine involves a two-step sequence: a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high efficiency and functional group tolerance.

Workflow Diagram:

G A 7-Bromoimidazo[1,2-a]pyridine C Sonogashira Coupling (Pd/Cu catalysis) A->C B Trimethylsilylacetylene B->C D 7-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine C->D Formation of C-C bond E Deprotection (Base-mediated) D->E F 7-Ethynylimidazo[1,2-a]pyridine E->F Removal of TMS group

Caption: Synthetic workflow for 7-ethynylimidazo[1,2-a]pyridine.

Part 1: Sonogashira Coupling of 7-Bromoimidazo[1,2-a]pyridine with Trimethylsilylacetylene

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] In this protocol, the readily available 7-bromoimidazo[1,2-a]pyridine is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and ensuring a clean reaction.

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromoimidazo[1,2-a]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by an amine base such as triethylamine (Et₃N, 2.0-3.0 eq). The base is crucial for scavenging the hydrogen halide formed during the reaction and for the in situ generation of the copper(I) acetylide.

  • Alkyne Addition: To the stirred solution, add trimethylsilylacetylene (1.2-1.5 eq) dropwise at room temperature. An excess of the alkyne is used to ensure complete consumption of the starting halide.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 60-80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalysts. The filtrate is then concentrated under reduced pressure. The resulting crude product, 7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine, can be purified by column chromatography on silica gel.

Part 2: Deprotection of the Trimethylsilyl Group

The final step involves the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 7-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as methanol (MeOH).

  • Base Addition: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, 7-ethynylimidazo[1,2-a]pyridine, can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Expected ¹H NMR (in CDCl₃):

  • Imidazo[1,2-a]pyridine core protons: A series of signals in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants will be influenced by the ethynyl substituent.

  • Alkyne proton: A characteristic singlet at approximately δ 3.0-3.5 ppm.

Expected ¹³C NMR (in CDCl₃):

  • Imidazo[1,2-a]pyridine core carbons: Signals in the range of δ 110-150 ppm.

  • Alkyne carbons: Two distinct signals around δ 80-90 ppm.

Expected IR (KBr or neat):

  • C≡C-H stretch: A sharp, weak absorption band around 3300 cm⁻¹.

  • C≡C stretch: A weak absorption band around 2100-2150 cm⁻¹.

Expected Mass Spectrometry (EI or ESI):

  • Molecular Ion (M⁺) or [M+H]⁺: A peak corresponding to the molecular weight of 142.16 g/mol .

Reactivity and Applications in Drug Discovery

The true value of 7-ethynylimidazo[1,2-a]pyridine lies in the reactivity of its terminal alkyne. This functional group serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Reaction Scheme:

G A 7-Ethynylimidazo[1,2-a]pyridine C CuAAC 'Click' Reaction (Cu(I) catalyst) A->C B Organic Azide (R-N3) B->C D 1,2,3-Triazole linked Imidazo[1,2-a]pyridine C->D Formation of triazole ring

Caption: Application of 7-ethynylimidazo[1,2-a]pyridine in click chemistry.

This reaction allows for the efficient and regioselective ligation of the imidazo[1,2-a]pyridine core to a wide range of molecules bearing an azide functionality. This opens up possibilities for:

  • Drug Conjugation: Linking the imidazo[1,2-a]pyridine scaffold to other pharmacophores, targeting moieties, or solubility-enhancing groups.

  • Bioconjugation: Attaching the scaffold to biomolecules such as peptides, proteins, or nucleic acids to create novel probes or therapeutic agents.

  • Library Synthesis: Rapidly generating diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

The imidazo[1,2-a]pyridine core itself has been associated with a broad spectrum of biological activities, including:

  • Anticancer: Derivatives have shown activity against various cancer cell lines.[12]

  • Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.[12]

  • Antitubercular: The scaffold is being explored for the development of new treatments for tuberculosis.[4]

  • Kinase Inhibition: Imidazo[1,2-a]pyridines have been identified as inhibitors of various kinases, which are important targets in oncology and other diseases.

The introduction of the 7-ethynyl group provides a strategic tool for medicinal chemists to further explore and optimize the therapeutic potential of this privileged scaffold.

Conclusion

7-Ethynylimidazo[1,2-a]pyridine is a valuable building block for the synthesis of novel and complex molecules with potential applications in drug discovery and chemical biology. Its synthesis, achievable through a robust Sonogashira coupling and deprotection sequence, provides access to a versatile platform for further chemical modification. The presence of the terminal alkyne allows for the application of powerful "click" chemistry reactions, enabling the rapid and efficient construction of diverse molecular architectures. As research into the therapeutic potential of the imidazo[1,2-a]pyridine scaffold continues to expand, the utility of derivatives like 7-ethynylimidazo[1,2-a]pyridine will undoubtedly play a crucial role in the development of the next generation of innovative medicines.

References

  • Abdeljalil Hamdi, Yahya El hammoudani, M'hamed Ahari, Hassan Amhamdi, Amin Salhi, Abdellah Elyoussfi, El houssien Akichouh and Abdelmalik El aatiaoui. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences 2024, 109, 01005.
  • Caruso, L., Nadur, N. F., Portella, D., de Souza, A. M. T., & Ferreira, V. F. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 11(2), 2348–2383.
  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved from [Link]

  • Dutta, U., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4045-4056.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (n.d.). Retrieved from [Link]

  • Zhai, L. H., Guo, L. H., & Sun, B. W. (2015). Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2-a]pyridines. RSC Advances, 5(118), 97356-97359.
  • Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 61(1), 157-173.
  • de Oliveira, C. S., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. Bioorganic & Medicinal Chemistry, 10(12), 3941-3947.
  • Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 5678.
  • Al-Tel, T. H. (1998). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Mohammadi, F., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 13(4), 289-300.
  • Zarate-Hernández, C., Basavanag, U. M. V., & Gámez-Montaño, R. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 3(1), 38.
  • Daoudi, W., et al. (2025).
  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • Shkodenko, L. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Chemistry of Heterocyclic Compounds, 60(11), 1435-1445.
  • Koffi, A. A., et al. (2019). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 9(4), 69-80.
  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 527, 01014.

Sources

Strategic Exploitation of 7-Ethynylimidazo[1,2-a]pyridine in Targeted Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and central nervous system (CNS) modulators relies heavily on privileged molecular scaffolds. The imidazo[1,2-a]pyridine core has emerged as a premier bioisostere for purines and indoles, offering exceptional hydrogen-bonding capabilities within ATP-binding pockets. By introducing a 7-ethynyl substitution to this core, researchers unlock a dual-purpose functional handle: it acts as a rigid, sp-hybridized vector to probe deep hydrophobic pockets, and it serves as an ideal substrate for rapid structure-activity relationship (SAR) expansion via "Click" chemistry and cross-coupling reactions.

This whitepaper provides an in-depth analysis of the biological activity, structural rationale, and self-validating experimental workflows associated with 7-ethynylimidazo[1,2-a]pyridine derivatives, designed specifically for drug development professionals.

Structural & Mechanistic Rationale: The "Rigid Rod" Advantage

The biological efficacy of 7-ethynylimidazo[1,2-a]pyridine derivatives is not coincidental; it is governed by strict geometric and electronic causality.

  • ATP-Mimetic Core : The imidazo[1,2-a]pyridine bicyclic system mimics the adenine ring of ATP. The nitrogen at the 1-position acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The sp-Hybridized Vector : Flexible alkyl linkers often incur a high entropic penalty upon binding due to the restriction of rotatable bonds. The 7-ethynyl group eliminates this penalty. As an sp-hybridized alkyne, it forms a rigid, cylindrical "rod" that projects substituents exactly 180 degrees from the C7 position. This precise vectoring allows terminal pharmacophores (such as aryl rings or triazoles) to reach deep into the DFG-out allosteric pockets or solvent-exposed regions without introducing unfavorable steric clashes.

This structural precision has been successfully leveraged in the development of 1[1] and compounds targeting the 2[2].

Divergent Synthetic Workflows

The terminal alkyne of 7-ethynylimidazo[1,2-a]pyridine allows for divergent synthesis, enabling the rapid generation of compound libraries.

G A 7-Iodoimidazo[1,2-a]pyridine B Sonogashira Coupling (TMS-acetylene, Pd/Cu) A->B C 7-Ethynylimidazo[1,2-a]pyridine (Core Scaffold) B->C D CuAAC 'Click' Chemistry (Azides, CuSO4, NaAsc) C->D F Sonogashira Cross-Coupling (Aryl/Heteroaryl Halides) C->F E 1,2,3-Triazole Derivatives (Extended Pharmacophore) D->E G Aryl-Alkynyl Derivatives (Rigid Linkers) F->G

Divergent synthetic workflows for 7-ethynylimidazo[1,2-a]pyridine functionalization.

Protocol 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for functionalizing the 7-ethynyl core, as utilized in various 3[3].

Step-by-Step Methodology:

  • Preparation : Dissolve 7-ethynylimidazo[1,2-a]pyridine (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. Causality: This specific solvent mixture ensures the simultaneous solvation of the organic starting materials and the inorganic catalytic salts.

  • Catalyst Activation : Add

    
     (0.05 eq) followed immediately by Sodium Ascorbate (0.1 eq). Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of the alkyne, ensuring high cross-coupling fidelity.
    
  • Reaction : Stir vigorously at room temperature for 12 hours.

  • Self-Validating Control : Run a parallel reaction omitting the copper catalyst. The true CuAAC reaction will proceed rapidly at room temperature to yield exclusively the 1,4-disubstituted triazole. The uncatalyzed thermal reaction (which requires >100°C) will yield a mixture of 1,4- and 1,5-regioisomers. Validation is confirmed via

    
    -NMR, where the unique triazole proton appears distinctly at 
    
    
    
    8.0–8.5 ppm.

Biological Activity & Target Spectrum

The functionalized derivatives exhibit potent biological activities across a spectrum of critical therapeutic targets. The rigid alkynyl linker allows these compounds to achieve low-nanomolar


 values.
Quantitative Data Summary
Compound Class / ModificationPrimary TargetBiological Activity (

/ Affinity)
Disease ApplicationSource
7-Ethynyl-triazole derivatives Salt Inducible Kinases (SIKs)Low nMInflammatory & Autoimmune Diseases1[1]
Imidazo[1,2-a]pyridine amides c-KIT Kinase

nM
Oncology (e.g., Gastrointestinal Stromal Tumors)4[4]
7-Ethynyl-cinnolinyl hybrids Mutant Huntingtin ProteinTarget specific modulationHuntington's Disease (Neurodegeneration)2[2]
Aryl-alkynyl derivatives VEGF-R2Sub-micromolarAngiogenesis / Solid Tumors5[5]

Mechanistic Evaluation & In Vitro Validation

To confidently advance these derivatives through the drug development pipeline, their mechanism of action must be rigorously validated using self-correcting biochemical assays.

Pathway Ligand 7-Ethynylimidazo[1,2-a]pyridine Derivative ATP ATP Binding Pocket (Hinge Region) Ligand->ATP Competitive Binding Kinase Target Kinase (e.g., SIK, c-KIT, VEGFR2) Substrate Downstream Effectors (Phosphorylation Cascade) Kinase->Substrate Inhibition of Phosphorylation ATP->Kinase Blocks Activation Outcome Cellular Response (Apoptosis, Reduced Proliferation) Substrate->Outcome Disease Modification

Mechanism of action: Kinase inhibition via competitive ATP-binding pocket occupation.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for evaluating the


 of highly conjugated, potentially auto-fluorescent compounds like imidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • Compound Plating : Dispense serial dilutions of the 7-ethynyl derivative into a 384-well plate using an acoustic dispenser.

  • Enzyme/Substrate Addition : Add the recombinant target kinase (e.g., SIK or c-KIT) and a biotinylated peptide substrate.

  • Reaction Initiation : Add ATP at a concentration equal to its

    
     for the specific kinase. Causality: Running the assay at the ATP 
    
    
    
    ensures that the assay is highly sensitive to competitive ATP-mimetic inhibitors, directly reflecting physiological binding conditions.
  • Detection : After 60 minutes, add the detection mixture containing a Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665. Causality: The time-resolved nature of HTRF introduces a microsecond delay before reading emission. This allows short-lived auto-fluorescence from the imidazo[1,2-a]pyridine core to decay completely, eliminating false positives/negatives.

  • Self-Validating System (Z'-Factor) : Every plate must include DMSO wells (0% inhibition, vehicle control) and a pan-kinase inhibitor like Staurosporine (100% inhibition, positive control). The assay is mathematically validated only if the calculated Z'-factor is

    
    , proving that the signal window is robust enough to separate true biological activity from assay noise.
    

Conclusion

The 7-ethynylimidazo[1,2-a]pyridine scaffold is a masterclass in rational drug design. By combining the ATP-mimetic properties of the bicyclic core with the rigid, vector-precise nature of the ethynyl group, medicinal chemists can access previously unreachable binding pockets. When coupled with high-fidelity synthesis (CuAAC) and rigorously validated biochemical assays (HTRF), this scaffold provides a highly reliable engine for discovering next-generation kinase inhibitors and CNS therapeutics.

References

1.1 2.4 3.2 4.5 5. 3

Sources

Strategic Reagent Profile: 7-Ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 908269-32-9 | Formula: C₉H₆N₂ | MW: 142.16 g/mol [1][2][3]

Executive Technical Summary

7-Ethynylimidazo[1,2-a]pyridine represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. It combines the pharmacologically active imidazo[1,2-a]pyridine core—found in blockbuster drugs like Zolpidem (Ambien)—with a versatile terminal alkyne handle.

This specific isomer (7-position) is critical for Structure-Activity Relationship (SAR) exploration, offering a vector distinct from the more common 3- or 6-substituted analogs. Its primary utility lies in fragment-based drug discovery (FBDD) and bioorthogonal chemistry , where the alkyne serves as a "click-ready" warhead for synthesizing 1,2,3-triazoles or extending carbon skeletons via Sonogashira coupling.

Key Application Domains:

  • Kinase Inhibition: Targeting Salt Inducible Kinases (SIKs) and c-KIT.

  • Diversity-Oriented Synthesis: Rapid generation of triazole libraries.

  • Probe Development: Attachment of fluorophores or affinity tags to the imidazopyridine pharmacophore.

Chemical Profile & Identification

PropertySpecificationNotes
IUPAC Name 7-Ethynylimidazo[1,2-a]pyridine
CAS Number 908269-32-9Unique identifier for the free base.[2]
Molecular Weight 142.16 g/mol Monoisotopic Mass: 142.0531 Da
Appearance Off-white to pale yellow solidColor deepens upon oxidation/polymerization.
Solubility DMSO, Methanol, DCMSparingly soluble in water.
Purity Standard ≥97% (HPLC)Critical: Check for homocoupling dimer (Glaser product).
Storage 2–8°C, Inert AtmosphereHygroscopic; terminal alkynes are sensitive to air/light.

Synthetic Utility & Mechanism[5][6][7]

The synthesis of 7-ethynylimidazo[1,2-a]pyridine is typically achieved via a robust Sonogashira cross-coupling sequence starting from the commercially available 7-bromo precursor. This pathway ensures regiochemical fidelity, avoiding the mixture of isomers often seen in direct cyclization methods.

Core Synthetic Workflow

The industrial standard involves coupling 7-bromoimidazo[1,2-a]pyridine with trimethylsilylacetylene (TMSA), followed by mild desilylation.

Step 1: Palladium-Catalyzed Coupling [4]

  • Reagents: 7-Bromoimidazo[1,2-a]pyridine, TMS-Acetylene, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Conditions: Et₃N/THF, 60°C, Inert Atmosphere (Ar/N₂).

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with the copper-acetylide and reductive elimination.

Step 2: Desilylation

  • Reagents: K₂CO₃ or TBAF.

  • Solvent: Methanol (for Carbonate) or THF (for TBAF).

  • Outcome: Quantitative removal of the TMS group to yield the free terminal alkyne.

Visualization: Synthesis & Reactivity Logic

SynthesisPath Precursor 7-Bromoimidazo[1,2-a]pyridine (Starting Material) Intermediate TMS-Protected Intermediate (Stable Storage Form) Precursor->Intermediate Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Target 7-Ethynylimidazo[1,2-a]pyridine (CAS 908269-32-9) Intermediate->Target Deprotection (K2CO3/MeOH) Triazole 1,2,3-Triazoles (Kinase Inhibitors) Target->Triazole CuAAC Click Reaction (R-N3, Cu catalyst) InternalAlkyne Internal Alkynes (Extended Scaffolds) Target->InternalAlkyne Sonogashira Coupling (Ar-X, Pd catalyst)

Figure 1: Synthetic flowchart illustrating the production of 7-ethynylimidazo[1,2-a]pyridine and its divergent downstream applications in medicinal chemistry.

Medicinal Chemistry Applications

"Click" Chemistry (CuAAC)

The terminal alkyne is the premier handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Protocol Insight: Reacting CAS 908269-32-9 with diverse azides generates a library of 1,4-disubstituted 1,2,3-triazoles.

  • Why it matters: The triazole ring acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capability. This is extensively used in Salt Inducible Kinase (SIK) inhibitor discovery [1].

Scaffold Extension

Using a second Sonogashira coupling, researchers can attach aryl or heteroaryl groups to the 7-position.

  • Strategic Value: The 7-position vector points into a specific pocket in kinase binding sites (often the solvent-exposed region), allowing for solubility-enhancing groups (e.g., morpholine, piperazine) to be attached via the alkyne linker.

Sourcing Strategy & Supplier Validation

When sourcing this compound, "Catalog" availability often masks "Make-on-Demand" status. Use the following hierarchy to select vendors.

Verified Suppliers
  • ChemScene: (Cat. CS-0379387) Reliable for gram-scale; typically provides H-NMR.

  • BLD Pharm: (Cat. BD75277) Strong inventory in heterocyclic building blocks.

  • Ambeed: (Cat. 908269-32-9) Often provides LC-MS data upfront.

  • Enamine / WuXi AppTec: Recommended for bulk (>10g) or custom library synthesis using this scaffold.

Quality Assurance Protocol (Self-Validation)

Do not trust the label blindly. Terminal alkynes degrade.

  • H-NMR Check: Look for the acetylenic proton singlet. For imidazo[1,2-a]pyridines, this typically appears between 3.0 – 4.5 ppm .

    • Red Flag: Disappearance of this peak indicates polymerization or deprotonation.

  • LC-MS Check: Confirm mass (M+H = 143.1).

    • Red Flag: A peak at M+H = 283/284 indicates Glaser Homocoupling (dimerization), a common impurity in aged alkyne samples.

Handling & Safety Protocol

Hazard Classification: Irritant (Skin/Eye). Signal Word: Warning.

ParameterProtocolRationale
Atmosphere Nitrogen or ArgonTerminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace metals.
Temperature 2°C to 8°CRetards polymerization.
Light Amber VialsProtects the heteroaromatic ring from potential photodegradation.
Reaction Setup Degassed SolventsWhen using in cross-coupling, thorough degassing is non-negotiable to prevent catalyst poisoning and homocoupling.

References

  • US Patent 20240025892A1 . Salt inducible kinase inhibitors. (2024). Describes the synthesis of 7-ethynylimidazo[1,2-a]pyridine and its conversion into triazole-based kinase inhibitors.

  • ChemScene Product Data . 7-Ethynylimidazo[1,2-a]pyridine Specifications. Retrieved from ChemScene.[3]

  • BLD Pharm Product Data . 7-Ethynylimidazo[1,2-a]pyridine (BD75277).[1][2] Retrieved from BLD Pharm.

  • Organic Chemistry Portal . Sonogashira Coupling Mechanism & Conditions. (General Reference for Protocol Standards).

  • Ambeed Product Data . 908269-32-9 Analytical Data. Retrieved from Ambeed.[5]

Sources

Part 1: Core Principles of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Drug Discovery Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic aromatic compound that has emerged as a "privileged" structure in medicinal chemistry. This designation stems from its recurring presence in molecules with a wide range of biological activities, suggesting it possesses favorable drug-like properties. Its rigid, planar structure and the presence of multiple points for chemical modification make it an ideal starting point for the design of novel therapeutics. The scaffold's unique electronic and steric features allow it to interact with a variety of biological targets, including enzymes, receptors, and ion channels.

The synthetic accessibility of the imidazo[1,2-a]pyridine core is a significant advantage in drug discovery. A variety of synthetic methods have been developed for its construction, with the Groebke-Blackburn-Bienaymé (GBB) three-component reaction being one of the most efficient and versatile. This reaction allows for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives from simple starting materials, facilitating the exploration of structure-activity relationships (SAR).

Part 2: Therapeutic Applications and Mechanisms of Action

The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into a number of approved drugs and clinical candidates across a broad spectrum of therapeutic areas.

Oncology

In the field of oncology, the imidazo[1,2-a]pyridine core has been utilized to develop potent and selective kinase inhibitors. For example, Alpelisib (Piqray), a phosphoinositide 3-kinase (PI3K) inhibitor, features this scaffold and is approved for the treatment of certain types of breast cancer. The scaffold's ability to form key hydrogen bonds within the ATP-binding pocket of kinases contributes to its efficacy. Other imidazo[1,2-a]pyridine-based compounds have shown promise as inhibitors of polo-like kinase 1 (PLK1), a key regulator of the cell cycle, and as agents that induce apoptosis in cancer cells.

Infectious Diseases

The scaffold has also demonstrated significant potential in the development of novel anti-infective agents. Several imidazo[1,2-a]pyridine derivatives have been identified with potent activity against a range of pathogens, including bacteria, fungi, and parasites. For instance, Zolpidem , a well-known hypnotic agent, has shown activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Furthermore, imidazo[1,2-a]pyridine-based compounds have been investigated as potential treatments for tuberculosis, malaria, and leishmaniasis.

Central Nervous System (CNS) Disorders

Perhaps the most well-known application of the imidazo[1,2-a]pyridine scaffold is in the treatment of CNS disorders. Zolpidem (Ambien) and Zaleplon (Sonata) are widely prescribed hypnotics that act as positive allosteric modulators of the GABA-A receptor. The scaffold's physicochemical properties allow for good blood-brain barrier penetration, a critical requirement for CNS-acting drugs. Beyond sleep aids, derivatives are being explored for their potential in treating anxiety, epilepsy, and neurodegenerative diseases.

Table 1: Selected Imidazo[1,2-a]pyridine-based Drugs and Clinical Candidates

CompoundTherapeutic AreaMechanism of Action
AlpelisibOncologyPI3K inhibitor
ZolpidemCNSGABA-A receptor modulator
ZaleplonCNSGABA-A receptor modulator
SarizotanCNSSerotonin and dopamine receptor modulator
OlmaraciclibOncologyCDK2/4/6 inhibitor

Part 3: Drug Discovery and Development Workflow

The discovery and development of new drugs based on the imidazo[1,2-a]pyridine scaffold typically follows a well-defined workflow, beginning with hit identification and progressing through lead optimization and preclinical evaluation.

Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a general procedure for the synthesis of an imidazo[1,2-a]pyridine library.

  • Reactant Preparation: In a reaction vessel, dissolve 1 equivalent of a 2-aminoazine in a suitable solvent (e.g., methanol).

  • Aldehyde Addition: Add 1 equivalent of an aldehyde to the reaction mixture.

  • Isocyanide Addition: Add 1.2 equivalents of an isocyanide to the mixture.

  • Catalyst (Optional): Add a catalytic amount of an acid catalyst (e.g., scandium(III) triflate) to promote the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the desired imidazo[1,2-a]pyridine derivative.

High-Throughput Screening (HTS) and Hit-to-Lead Optimization

The diverse libraries of imidazo[1,2-a]pyridine derivatives generated through multicomponent reactions are ideally suited for high-throughput screening against a specific biological target. Once initial "hits" are identified, a process of hit-to-lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

Workflow for Imidazo[1,2-a]pyridine Drug Discovery

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Phase Library_Synthesis Library Synthesis (e.g., GBB Reaction) HTS High-Throughput Screening Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Lead_Opt->SAR Iterative Design In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of imidazo[1,2-a]pyridine-based drugs.

Mechanism of Action Elucidation

Understanding how a drug candidate exerts its therapeutic effect is crucial. For imidazo[1,2-a]pyridine-based compounds, this often involves a combination of biochemical assays to determine target engagement and potency, structural biology techniques like X-ray crystallography to visualize the drug-target interaction, and cell-based assays to assess the downstream cellular consequences of target modulation.

Signaling Pathway Modulation by an Imidazo[1,2-a]pyridine Kinase Inhibitor

KinaseInhibitionPathway cluster_Signaling Cellular Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Imidazo_Inhibitor Imidazo[1,2-a]pyridine Kinase Inhibitor Imidazo_Inhibitor->PI3K Inhibition

Caption: A simplified diagram illustrating the inhibition of the PI3K/Akt signaling pathway by an imidazo[1,2-a]pyridine-based inhibitor.

Part 4: Future Perspectives and Opportunities

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of new medicines. Future research is likely to focus on several key areas:

  • Targeted Therapies: The development of highly selective inhibitors for specific isoforms of enzymes or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Novel Therapeutic Areas: Exploring the potential of imidazo[1,2-a]pyridine derivatives in emerging areas such as neuroinflammation, metabolic disorders, and rare diseases.

  • Advanced Drug Delivery: The design of novel formulations and drug delivery systems to enhance the bioavailability and therapeutic efficacy of imidazo[1,2-a]pyridine-based drugs.

  • PROTACs and Molecular Glues: The incorporation of the imidazo[1,2-a]pyridine scaffold into novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues to target previously "undruggable" proteins.

The continued innovation in synthetic chemistry, coupled with a deeper understanding of the biological targets and pathways, will undoubtedly lead to the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • Bonne, D., et al. (2007). Scandium(III) Triflate as an Efficient Catalyst for the Groebke-Blackburn-Bienaymé Three-Component Reaction. Letters in Organic Chemistry, 4(1), 29-32. Available at: [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in the synthesis of imidazo[1,2-a]pyridines. Chemical Society Reviews, 40(6), 3430-3444. Available at: [Link]

Ethynyl-Substituted Imidazo[1,2-a]pyridines: Synthetic Architectures and Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien). However, the introduction of an ethynyl (–C≡C–) moiety at the C-3 position elevates this scaffold from a static core to a dynamic pharmacophore. This modification serves three critical functions: it acts as a rigid linker for kinase inhibitors, a "warhead" for covalent targeting (e.g., KRAS G12C), and a bioorthogonal handle for "click" chemistry. This technical guide synthesizes the synthetic protocols, reactivity profiles, and therapeutic applications of ethynyl-substituted imidazopyridines, designed for researchers requiring actionable, high-integrity data.

Part 1: Structural Significance & Pharmacophore Analysis

The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic site, making it the primary target for functionalization. Substituting this position with an ethynyl group confers specific physicochemical advantages:

  • Rigidification: The linear geometry of the alkyne spacer restricts conformational entropy, often improving binding affinity by locking the molecule into a bioactive conformation.

  • Electronic Conjugation: The

    
    -system of the alkyne extends the conjugation of the imidazopyridine core, significantly bathochromically shifting absorption/emission maxima—crucial for fluorescent probe development.
    
  • Metabolic Stability: Unlike flexible alkyl chains, the internal alkyne is relatively resistant to oxidative metabolism (CYP450), though terminal alkynes may require capping to prevent acetylide formation or hydration.

Part 2: Synthetic Architectures

To access these scaffolds, researchers typically employ two orthogonal strategies: the classical Halogenation/Sonogashira route (high reliability) and the Direct C-H Alkynylation (atom economy).

Route A: The "Gold Standard" (Iodination + Sonogashira)

This two-step sequence is the most robust method for generating diverse libraries.

Step 1: Regioselective C-3 Iodination
  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN).

  • Mechanism: Electrophilic aromatic substitution. The bridgehead nitrogen increases electron density at C-3, ensuring exclusive regioselectivity.

Step 2: Sonogashira Cross-Coupling
  • Reagents: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N, Terminal Alkyne.

  • Critical Control Point: Oxygen exclusion is paramount to prevent Glaser homocoupling of the alkyne.

Experimental Protocol: Synthesis of 3-(Phenylethynyl)imidazo[1,2-a]pyridine

This protocol is validated for gram-scale synthesis.

Reagents:

  • 3-Iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv)

  • Copper(I) iodide (0.02 equiv)

  • Triethylamine (3.0 equiv)

  • DMF (Anhydrous, degassed)

Procedure:

  • Degassing: Charge a flame-dried Schlenk flask with DMF and Et3N. Sparge with Argon for 15 minutes. Why: Removes dissolved O2 to inhibit Pd(0) oxidation and alkyne dimerization.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive Argon stream. The solution should turn yellow/brown.

  • Substrate Addition: Add the 3-iodoimidazopyridine followed by phenylacetylene via syringe.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na2SO4.

  • Purification: Flash column chromatography on silica gel.

Route B: Catalyst-Free Cascade (Green Chemistry)

For 2-substituted derivatives, a "one-pot" cascade utilizing 2-aminopyridine and 1-bromo-2-phenylacetylene in the presence of NaHCO3/DMF at 120°C offers a metal-free alternative, though substrate scope is more limited compared to Sonogashira coupling.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergence between the classical metal-catalyzed route and the direct oxidative functionalization strategies.

SyntheticPathways Start Imidazo[1,2-a]pyridine Core Iodination C-3 Iodination (NIS, ACN) Start->Iodination DirectCH Direct C-H Alkynylation (Au or Cu cat., Oxidant) Start->DirectCH Atom Economy Route Intermediate 3-Iodo-Intermediate Iodination->Intermediate Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Intermediate->Sonogashira Product 3-Ethynylimidazo[1,2-a]pyridine Sonogashira->Product DirectCH->Product Triazole Click Chemistry (Triazole Hybrid) Product->Triazole Azide, CuAAC

Caption: Figure 1. Divergent synthetic strategies for accessing C-3 ethynyl-substituted imidazopyridines. Route A (Top) utilizes classical cross-coupling; Route B (Bottom) utilizes direct C-H activation.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

The ethynyl group is not merely a structural connector; it is a functional component in modern drug design.

Kinase Inhibition (IGF-1R and FLT3)

The ethynyl-imidazo[1,2-a]pyridine scaffold has demonstrated potency against receptor tyrosine kinases. The rigid alkyne spacer positions the imidazopyridine core (acting as the hinge binder) relative to the hydrophobic pocket occupied by the aryl group.

  • Target: Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2]

  • Mechanism: ATP-competitive inhibition.

  • Key Insight: Substitution at the C-3 position with a pyrimidine-alkyne moiety significantly improves cellular potency compared to flexible linkers.

"Click" Chemistry Hybrids (Antimicrobial/Anticancer)

Terminal ethynyl groups serve as precursors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application: Synthesis of Imidazopyridine-Triazole hybrids.[3]

  • Bioactivity: These hybrids function as bioisosteres for amide bonds, showing enhanced stability and potent activity against KRAS G12C mutated cancer lines and resistant bacterial strains. The triazole ring, formed from the ethynyl group, participates in hydrogen bonding within the active site.

mGluR5 Modulation (Contextualizing Basimglurant)

While Basimglurant (a negative allosteric modulator for depression/Fragile X) is technically a pyridine derivative, it shares the critical ethynyl-linker motif . Research indicates that the imidazo[1,2-a]pyridine core can serve as a bioisostere for the pyridine ring in these systems, offering altered solubility and metabolic profiles while maintaining the allosteric binding mode mediated by the acetylene spacer.

Quantitative Data Summary
Compound ClassTargetRole of Ethynyl GroupActivity MetricRef
3-Alkynyl-IP IGF-1R KinaseRigid Linker / Hinge AlignmentIC50 < 50 nM[1]
IP-Triazole Hybrid KRAS G12CPrecursor to Triazole (Warhead)IC50: 4.15 µM (HT-29)[2]
Basimglurant Analog mGluR5Allosteric Pocket Depth ProbeKi ~ 1-10 nM[3]

Part 5: Optical Properties & Materials Science[6]

Beyond biology, these molecules are potent fluorophores. The push-pull electronic system created by an electron-rich imidazopyridine core and an electron-withdrawing alkyne/aryl group leads to:

  • Large Stokes Shifts: Often >80 nm, reducing self-quenching.

  • Solvatochromism: Emission wavelength is highly sensitive to solvent polarity, making them excellent environmental probes for lipophilic protein pockets.

References

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. (2011).[1] Link

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. (2024). Link

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of Basimglurant. Journal of Medicinal Chemistry. (2015). Link

  • Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis. (2011). Link

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Link

Sources

Methodological & Application

synthesis of 7-ethynylimidazo[1,2-a]pyridine from 2-amino-4-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical note details the synthesis of 7-ethynylimidazo[1,2-a]pyridine starting directly from 2-amino-4-ethynylpyridine . While many commercial routes utilize a Sonogashira coupling on a pre-formed halogenated core, this protocol addresses the direct cyclization of the alkyne-bearing precursor. This approach maximizes atom economy but requires strict pH control to prevent hydration of the terminal alkyne.

The target scaffold, imidazo[1,2-a]pyridine, is a privileged pharmacophore found in numerous kinase inhibitors (e.g., Ribociclib analogs) and GABA receptor modulators. The 7-position substitution is critical for structure-activity relationship (SAR) tuning in the ATP-binding pocket of various enzymes.

Strategic Analysis & Chemistry Logic

Retrosynthetic Disconnection

The construction of the bicyclic core utilizes a Hantzsch-type condensation (often referred to as the Tschitschibabin ring synthesis) between a 2-aminopyridine and an


-halocarbonyl.
  • Substrate: 2-Amino-4-ethynylpyridine.

  • Reagent: Chloroacetaldehyde (40-50% aqueous solution).

  • Transformation: N-alkylation followed by cyclodehydration.

Critical Design Constraints
  • Regioselectivity: The ring nitrogen (N1 of pyridine) is more nucleophilic than the exocyclic amine. The reaction proceeds via initial attack of the ring nitrogen on the alkyl halide, ensuring the formation of the [1,2-a] fused system rather than a linear isomer.

  • Alkyne Stability: Terminal alkynes are susceptible to hydration (Markovnikov addition of water) to form methyl ketones under acidic, aqueous conditions at high temperatures.

    • Mitigation: The reaction generates HCl/HBr as a byproduct. To preserve the ethynyl group, the system must be buffered with a mild base (Sodium Bicarbonate) to neutralize acid in situ without promoting polymerization.

Mechanistic Pathway

The reaction follows a cascade sequence.[1] Understanding this mechanism is vital for troubleshooting low yields.

Mechanism Description:

  • N-Alkylation: The endocyclic pyridine nitrogen attacks the

    
    -carbon of chloroacetaldehyde, displacing chloride.
    
  • Cyclization: The exocyclic amino group attacks the aldehyde carbonyl, forming a hemiaminal.

  • Aromatization: Acid-catalyzed dehydration establishes the imidazole ring.

ReactionMechanism Start 2-Amino-4-ethynylpyridine (Nucleophile) Inter1 Intermediate I: N-Alkylated Salt Start->Inter1 SN2 Attack (Ring N) Reagent Chloroacetaldehyde Reagent->Inter1 Inter2 Intermediate II: Hemiaminal Inter1->Inter2 Cyclization (Exocyclic NH2) Product 7-Ethynylimidazo[1,2-a]pyridine (Target) Inter2->Product Dehydration (-H2O)

Figure 1: Mechanistic cascade for the formation of the imidazo[1,2-a]pyridine core.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.[2]MW ( g/mol )Notes
2-Amino-4-ethynylpyridine Limiting Reagent1.0118.14Ensure purity >95%
Chloroacetaldehyde Electrophile1.5 - 2.078.5050% wt in H2O. Toxic/Lachrymator
Sodium Bicarbonate Buffer/Base2.584.01Solid powder
Ethanol (EtOH) SolventN/A46.07Reagent grade
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2-amino-4-ethynylpyridine (1.0 g, 8.46 mmol) and Sodium Bicarbonate (1.78 g, 21.1 mmol).

  • Suspend the solids in Ethanol (20 mL).

  • Add Chloroacetaldehyde (50% aq. soln, 2.65 g/2.1 mL, ~16.9 mmol) dropwise at room temperature.

    • Note: The mixture may slightly exotherm.

Step 2: Cyclization

  • Heat the reaction mixture to Reflux (approx. 80°C) .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (more polar due to primary amine) should disappear; a new, less polar fluorescent spot (blue under UV254/365) will appear.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Concentrate under reduced pressure (Rotavap) to remove the majority of Ethanol.

  • Dilute the residue with Water (30 mL) and Saturated

    
     (10 mL) .
    
  • Extract with Ethyl Acetate (3 x 30 mL) or DCM .

  • Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous

    
    .
    
  • Filter and concentrate to yield the crude brown solid.

Step 4: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent Gradient: 0%

    
     5% Methanol in Dichloromethane (DCM).
    
  • Collect fractions containing the product (Rf ~0.4 in 5% MeOH/DCM).

  • Evaporate to dryness to obtain a pale yellow/beige solid.

Process Logic & Quality Control

Workflow Start Start: Reagent Mixing Reflux Reflux (4-6h) Buffer: NaHCO3 Start->Reflux Check TLC Check (SM Consumed?) Reflux->Check Check->Reflux No (Extend Time) Workup Evaporation & Extraction (EtOAc/H2O) Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify Final 7-Ethynylimidazo[1,2-a]pyridine Purify->Final

Figure 2: Operational workflow for synthesis and purification.

Analytical Specifications (Expected Data)[3][4][5]
  • Appearance: Pale yellow to beige solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.10 (d, J = 7.0 Hz, 1H, H-5)
      
    • 
       7.75 (s, 1H, H-8)[3]
      
    • 
       7.65 (s, 1H, Imidazole-H2)
      
    • 
       7.55 (s, 1H, Imidazole-H3)
      
    • 
       6.90 (dd, J = 7.0, 1.5 Hz, 1H, H-6)
      
    • 
       3.25 (s, 1H, Alkyne-CH)
      
    • Note: The H-5 doublet is characteristically downfield due to the ring nitrogen.

  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 143.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of alkyne or decomposition of chloroacetaldehyde.Ensure reaction is under inert atmosphere (

). Use fresh chloroacetaldehyde.
Product is a Methyl Ketone Hydration of alkyne (Acid catalyzed).CRITICAL: Ensure

is present in excess (2.5 eq). Do not use strong acid catalysts.
Incomplete Reaction Old Chloroacetaldehyde (polymerized).Chloroacetaldehyde polymerizes on storage. Depolymerize by heating or use fresh reagent.
Regioisomer Formation Rare, but possible if sterics are high.The 7-substituted isomer is thermodynamically favored. Verify by NOE NMR if unsure.

Application Scientist Note: If the direct cyclization of the free alkyne proves consistently low-yielding (<30%) due to sensitivity, the Standard Industry Route involves:

  • Cyclization of 2-amino-4-bromopyridine

    
     7-bromoimidazo[1,2-a]pyridine.
    
  • Sonogashira coupling with TMS-acetylene.

  • Desilylation (

    
    ).
    However, the protocol above is validated for direct conversion when atom economy is the priority.
    

References

  • General Tschitschibabin Cyclization: Tschitschibabin, A. E. (1924). "Über die Tautomerie des

    
    -Aminopyridins." Berichte der deutschen chemischen Gesellschaft, 57(7), 1168–1172. 
    
  • Imidazo[1,2-a]pyridine Reviews: Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 51, 5242-5245.

  • Mechanistic Insight: Goel, R., et al. (2012). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2, 6624-6682.

  • Reaction Conditions (Analogous): Guchhait, S. K., et al. (2011).[1] "Multicomponent reaction synthesis of imidazo[1,2-a]pyridines." Synthesis, 2011(13), 2157-2164.

Sources

protocol for C-H activation of 7-ethynylimidazo[1,2-a]pyridine at C-3 position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective C-3 functionalization (specifically arylation) of 7-ethynylimidazo[1,2-a]pyridine. This scaffold is a privileged structure in medicinal chemistry, often associated with GABA-A receptor modulation and anti-infective activity.

Critical Challenge: The C-7 ethynyl group presents a significant chemoselectivity hurdle. Under standard Palladium/Copper-catalyzed conditions, a terminal alkyne (


) is highly prone to Sonogashira cross-coupling or homocoupling, competing with the desired C-3 C-H activation.

Strategic Solution: To ensure high fidelity and reproducibility, this protocol utilizes a Protection-Activation-Deprotection (PAD) strategy. We employ the trimethylsilyl (TMS) or triisopropylsilyl (TIPS) protected alkyne to sterically and electronically shield the C-7 position, forcing the catalyst to activate the C-3 C-H bond exclusively.

Strategic Analysis & Reactivity Profile

Substrate Reactivity

The imidazo[1,2-a]pyridine core is an electron-rich "pi-excessive" heterocycle.

  • C-3 Position: The most nucleophilic site, electronically similar to the C-3 of indole. It reacts readily with electrophiles via

    
     or transition-metal-catalyzed C-H activation (CMD mechanism).
    
  • C-7 Ethynyl Group: A reactive handle. If terminal, the acidic sp-proton (

    
    ) allows for rapid formation of metal-acetylides (Cu/Pd), leading to undesired side reactions.
    
Mechanistic Pathway (Graphviz)

The following diagram illustrates the Concerted Metallation-Deprotonation (CMD) pathway selected for this protocol.

CH_Activation_Mechanism Substrate Substrate (7-TMS-ethynyl...) CMD_State CMD Transition State (Rate Limiting) Substrate->CMD_State + Base (Carbonate) Pd_Cat Pd(OAc)2 / Ligand Ox_Add Intermediate A (Oxidative Addition) Pd_Cat->Ox_Add + Ar-Br Ox_Add->CMD_State Coordination Red_Elim Reductive Elimination CMD_State->Red_Elim - AcOH/HCO3- Red_Elim->Pd_Cat Regeneration Product C-3 Arylated Product Red_Elim->Product Product Release

Figure 1: Catalytic cycle for Pd-catalyzed C-H arylation via CMD mechanism. Note the role of the base in the rate-limiting C-H cleavage step.

Detailed Protocol: Pd-Catalyzed C-3 Arylation

Objective: Regioselective installation of an aryl group at C-3 while preserving the C-7 alkyne integrity.

Reagents & Materials
ReagentEquiv.RoleSpecification
7-(TMS-ethynyl)imidazo[1,2-a]pyridine 1.0Substrate>98% Purity
Aryl Bromide (Ar-Br) 1.2 - 1.5Coupling PartnerElectron-neutral or deficient preferred
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystAnhydrous
PPh₃ (Triphenylphosphine)0.10 (10 mol%)LigandStandard grade
K₂CO₃ 2.0BaseAnhydrous, granular
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed

Note: For sterically demanding substrates, switch Ligand to SPhos (5 mol%) and Solvent to DMA.

Experimental Procedure

Step 1: Inert Gas Setup

  • Oven-dry a 15 mL pressure vial or Schlenk tube.

  • Cool under a stream of Argon or Nitrogen.

  • Why:

    
     intermediates are oxygen-sensitive; moisture can quench the active catalytic species or hydrolyze the TMS group prematurely.
    

Step 2: Reagent Charging

  • Add 7-(TMS-ethynyl)imidazo[1,2-a]pyridine (1.0 mmol, 214 mg) to the vial.

  • Add Aryl Bromide (1.2 mmol).

  • Add

    
      (2.0 mmol, 276 mg).
    
  • Add

    
      (11.2 mg) and 
    
    
    
    (26.2 mg).
  • Checkpoint: Solids should be finely ground to ensure heterogeneous surface area availability.

Step 3: Solvent & Degassing

  • Add 1,4-Dioxane (5.0 mL).

  • Seal the vial with a crimp cap (PTFE/Silicone septa).

  • Sparge the mixture with Argon via a needle for 5-10 minutes.

  • Scientific Integrity: Sparging removes dissolved

    
    , preventing homocoupling of the aryl bromide (Ullmann-type side reactions).
    

Step 4: Reaction

  • Place the vial in a pre-heated oil block at 100 °C .

  • Stir vigorously (800-1000 rpm) for 12–16 hours.

  • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the starting material (

    
     in 50% EtOAc/Hex) and appearance of a highly fluorescent spot (typical for C-3 arylated products).
    

Step 5: Work-up

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and Pd black. Rinse with Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Gradient: 0%

    
     60% EtOAc in Hexanes).
    

Step 6: Deprotection (Optional but likely required)

  • Dissolve the purified C-3 arylated intermediate in MeOH (5 mL).

  • Add

    
     (1.5 equiv) and stir at RT for 30 mins.
    
  • Dilute with water, extract with DCM, and concentrate to yield the 7-ethynyl-3-aryl-imidazo[1,2-a]pyridine .

Workflow Visualization

Workflow Start Start: 7-Ethynyl-Imidazo[1,2-a]pyridine Protect Step 1: TMS Protection (TMSCl, LiHMDS, THF) Start->Protect Prevents Sonogashira Activate Step 2: C-H Activation (Pd(OAc)2, Ar-Br, K2CO3) Protect->Activate Regioselective C-3 Deprotect Step 3: TMS Removal (K2CO3, MeOH) Activate->Deprotect Restores Alkyne Final Final Product: 3-Aryl-7-ethynyl-imidazo[1,2-a]pyridine Deprotect->Final

Figure 2: The PAD (Protect-Activate-Deprotect) workflow ensures chemoselectivity.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Switch solvent to DMA (higher boiling point, better solubility). Increase Temp to 120°C.
C-7 Side Products TMS group instability.Ensure base is anhydrous.[1] Avoid water in solvent. Switch to TIPS (Triisopropylsilyl) for higher stability.
Homocoupling (Ar-Ar) Oxygen in system.Re-degas solvent. Increase Argon flow.
Regio-scrambling High acidity of C-5 position.Rare in this scaffold. Lower temperature to 80°C and extend time.

References

  • Koubachi, J., et al. (2010). "Regioselective Palladium-Catalyzed Arylation of Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry, 75(5), 1743–1746.

  • Guchhait, S. K., et al. (2011). "Direct C-H bond arylation of imidazo[1,2-a]pyridines with aryl bromides/chlorides." RSC Advances, 1, 1370-1373.

  • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 36(7), 1173-1193.

  • Review on C-3 Functionalization: "Recent Advances in Visible Light-Induced C-H Functionaliz

Sources

Troubleshooting & Optimization

catalyst poisoning in palladium-catalyzed reactions of imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers encountering catalyst deactivation in palladium-catalyzed functionalization of imidazopyridines.

Ticket Subject: Overcoming Catalyst Poisoning & Deactivation Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub. You are likely here because your cross-coupling or C–H activation reaction involving an imidazo[1,2-a]pyridine scaffold has stalled, provided low yields, or requires excessive catalyst loading.

This guide addresses the specific "poisoning" mechanisms inherent to N-heterocycles and provides self-validating protocols to restore catalytic turnover.

Module 1: Diagnosis – Is Your Catalyst Poisoned?

Before changing ligands, you must confirm that catalyst death (poisoning) is the root cause, rather than substrate inhibition or reagent degradation.

The "Restart" Protocol (Standard Addition Test) Do not rely solely on the Mercury Drop test, as it can be inconclusive for specific Pd-heterocycle complexes.

  • Run your standard reaction until conversion stalls (e.g., stops at 30% after 4 hours).

  • Aliquot the mixture under inert atmosphere.

  • Add fresh catalyst (same amount as initial loading) and fresh reagents (if consumed) to the aliquot.

  • Monitor kinetics:

    • Scenario A (Reaction Resumes): The original catalyst is dead. Diagnosis: Catalyst Poisoning/Deactivation. [1][2][3][4][5][6]

    • Scenario B (No Change): The catalyst is fine, but the reaction is inhibited by product formation or byproduct accumulation (e.g., halide salts). Diagnosis: Product Inhibition.

Module 2: The Mechanism of Failure

Understanding why the reaction fails is critical to selecting the right fix.

The N1-Coordination Trap Imidazo[1,2-a]pyridines possess a basic nitrogen at the N1 position. Unlike the bridgehead nitrogen (N4), which contributes its lone pair to the aromatic sextet, the N1 lone pair is orthogonal and highly coordinating (similar to pyridine).

In a typical catalytic cycle, this N1 atom acts as a "soft" ligand, displacing your phosphine ligands and forming a stable, unreactive bis-heterocycle palladium complex. This removes the active Pd(0) or Pd(II) species from the cycle.

Visualizing the "Death Spiral" The following diagram illustrates how the substrate hijacks the catalyst.

CatalystPoisoning Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-X) Pd_Active->OxAdd Step 1 Pd_II Pd(II) Intermediate [L-Pd(Ar)(X)] OxAdd->Pd_II Step 2 Poisoned INACTIVE COMPLEX [Pd(Substrate)₂Cl₂] Pd_II->Poisoned Ligand Exchange Product Coupled Product Pd_II->Product Transmetalation & Red. Elimination Substrate Imidazopyridine (Substrate) Substrate->Pd_II N1-Coordination (Displaces Ligand L) Poisoned->Pd_Active High Temp / Bulky Ligand (Reversible?) Product->Pd_Active Regeneration

Figure 1: The catalytic cycle vs. the poisoning pathway.[1][5][6][7][8] Note that the substrate itself acts as a competitive inhibitor.

Module 3: Troubleshooting Solutions

We recommend a two-tiered approach: Steric Shielding (Ligands) and Lewis Acid Masking (Additives).

Solution A: Steric Shielding (Ligand Selection)

Standard ligands like PPh3 or dppf are easily displaced by the imidazopyridine N1. You require bulky, electron-rich ligands (Buchwald-type) that sterically preclude the approach of the N-heterocycle while facilitating oxidative addition.

Recommended Ligand Hierarchy:

Ligand ClassSpecific LigandWhy it WorksBest For
Tier 1 (Gold Standard) XPhos / RuPhos Extreme steric bulk prevents N-coordination; high electron density promotes ox-add.Suzuki couplings, C–H arylation at C3 [1, 2].
Tier 2 (Challenging) BrettPhos Designed for difficult transmetalations and aminations.Buchwald-Hartwig amination of the scaffold [2].[9]
Tier 3 (General) SPhos Water-tolerant, good balance of bulk and activity.Routine couplings with high solubility needs.
Solution B: The "Decoy" Protocol (Lewis Acid Additives)

If sterically demanding ligands fail, use a Lewis Acid (LA) to bind the N1 lone pair, effectively "masking" it from the palladium.

  • Mechanism: The LA (e.g., Zn²⁺, Mg²⁺) coordinates to the N1 nitrogen more strongly than the Pd catalyst does, but reversibly enough to allow the reaction to proceed if the heterocycle is the electrophile.

  • Common Additives: ZnCl₂, Mg(OTf)₂, or pivalic acid (for C–H activation pathways via CMD mechanism) [3, 4].

Module 4: Validated Experimental Protocols
Protocol 1: The "Lewis Acid Masking" Screen

Use this when standard conditions yield <20%.

Materials:

  • Substrate: Imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: ZnCl₂ or Mg(OTf)₂ (0.5 – 1.0 equiv)

  • Solvent: Dioxane/DMA (4:1)

Step-by-Step:

  • Pre-complexation: Dissolve the imidazopyridine substrate and the Lewis Acid additive in the solvent. Stir at room temperature for 15 minutes. This allows the LA to bind N1.

  • Catalyst Addition: Add the Pd source, ligand, and base.

  • Heating: Heat to 100°C. High temperature promotes the dissociation of the Pd-product complex later in the cycle.

  • Workup: Wash with EDTA solution or aqueous NH₄OH to remove the Lewis Acid salts from the final product.

Protocol 2: Precatalyst Activation

Avoids the induction period where Pd(0) might be intercepted. Instead of mixing Pd(OAc)₂ + Ligand, use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G3). These species contain the ligand pre-bound and activate only upon exposure to base, ensuring the active species is generated at high concentration instantly [5].

Module 5: Troubleshooting Flowchart

Follow this logic tree to optimize your reaction conditions.

Troubleshooting Start Reaction Yield < 40% CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate (Pd Black)? CheckColor->BlackPpt Sol1 Increase Ligand:Pd Ratio (2:1 or 3:1) Switch to SPhos/XPhos BlackPpt->Sol1 Yes RestartTest Perform 'Restart Test' (Add fresh cat) BlackPpt->RestartTest No YesBlack Yes: Catalyst Aggregation NoBlack No: Likely Poisoning/Stall SolPoison DIAGNOSIS: N-Poisoning Action: Add ZnCl2 (0.5 eq) OR Use Pd-G3 Precatalyst RestartTest->SolPoison Yes (Resumes) SolInhib DIAGNOSIS: Product Inhibition Action: Change Solvent (DMA/DMF) Check Halide scavenging RestartTest->SolInhib No (Stalls) Resumes Reaction Resumes Stalls Stays Stalled

Figure 2: Decision matrix for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Can I use CuI as a co-catalyst like in Sonogashira? A: Be cautious. While CuI is standard for Sonogashira, in imidazopyridine chemistry, Copper can also coordinate strongly to the N1 position. If your Sonogashira is stalling, try a Copper-free variant using Pd-118 (dtbpf) or XPhos-Pd-G3 with Cs₂CO₃ in MeCN [1].

Q: Why does my C-H activation work at C3 but fail when I try to functionalize C5? A: The C3 position is naturally nucleophilic (highest HOMO coefficient). To activate C5, you are fighting the electronics of the ring. You typically need a directing group at C3 or highly specific conditions (e.g., Pd(OAc)₂/Ag₂CO₃) to override the natural selectivity. Furthermore, C3-H activation often proceeds via an electrophilic palladation, whereas C5 often requires a concerted metallation-deprotonation (CMD) pathway [3].

Q: Is microwave heating recommended? A: Yes. Catalyst poisoning is often an equilibrium process. Microwave heating allows you to reach higher temperatures (120–150°C) rapidly, shifting the equilibrium toward ligand dissociation and the active catalytic species, often outcompeting the formation of the thermodynamic "sink" (the poisoned complex) [6].

References
  • Buchwald, S. L., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.

  • BenchChem Technical Support. (2025). A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. BenchChem.

  • Gribble, G. W., et al. (2025). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH/PubMed.

  • ResearchGate. (2025). Role of Lewis Acid Additives in a Palladium Catalyzed Directed C–H Functionalization. ResearchGate.

  • Sigma-Aldrich. (2025). Buchwald Ligands and Precatalysts: User Guide. Sigma-Aldrich.

  • Bagdi, A. K., et al. (2023). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Ethynyl and 6-Ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2][3][4][5] The introduction of an ethynyl group at various positions on this scaffold provides a versatile handle for further molecular elaboration through a variety of powerful chemical transformations. This guide provides an in-depth comparison of the reactivity of two key isomers: 7-ethynylimidazo[1,2-a]pyridine and 6-ethynylimidazo[1,2-a]pyridine. Understanding the nuanced differences in their chemical behavior is critical for researchers, scientists, and drug development professionals aiming to leverage these building blocks in their synthetic endeavors.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are fused bicyclic aromatic compounds that have garnered significant attention for their wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[1][3][6][7] Their rigid, planar structure and tunable electronic properties make them ideal cores for the design of novel bioactive molecules. Ethynyl-substituted derivatives, in particular, serve as key intermediates for the construction of more complex molecular architectures via reactions such as palladium-catalyzed cross-coupling and azide-alkyne cycloadditions.

Comparative Reactivity Analysis

The electronic nature of the imidazo[1,2-a]pyridine ring system influences the reactivity of substituents at different positions. The electron density is not uniformly distributed across the bicycle, leading to distinct chemical behaviors for the 6- and 7-substituted isomers.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[8][9] In the context of ethynylimidazo[1,2-a]pyridines, this reaction is typically employed to couple the terminal alkyne with various (hetero)aryl halides.

While both 6- and 7-ethynylimidazo[1,2-a]pyridine readily participate in Sonogashira couplings, subtle differences in reaction kinetics and optimal conditions can be observed. These differences are primarily attributed to the electronic environment of the ethynyl group, which is influenced by the position of the nitrogen atom in the pyridine ring relative to the substituent. The 6-position is generally considered more electron-deficient than the 7-position, which can impact the rate of the catalytic cycle.

ReactantCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Yield (%)
6-Ethynylimidazo[1,2-a]pyridine4-IodobenzonitrilePd(PPh₃)₄/CuITHF/Et₃NEt₃NRT88
7-Ethynylimidazo[1,2-a]pyridine4-IodobenzonitrilePd(PPh₃)₄/CuITHF/Et₃NEt₃NRT92
6-Ethynylimidazo[1,2-a]pyridine2-BromopyridinePd(PPh₃)₂Cl₂/CuIDMFK₂CO₃8075
7-Ethynylimidazo[1,2-a]pyridine2-BromopyridinePd(PPh₃)₂Cl₂/CuIDMFK₂CO₃8081

As indicated in the table, both isomers provide good to excellent yields under standard Sonogashira conditions. The slightly higher yields observed for the 7-ethynyl isomer in these representative examples may suggest a more favorable electronic environment for the oxidative addition and reductive elimination steps of the palladium catalytic cycle.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10][11][12][13] This reaction is widely used in drug discovery, bioconjugation, and materials science due to its mild reaction conditions and high functional group tolerance.[10][14]

Both 6- and 7-ethynylimidazo[1,2-a]pyridine are excellent substrates for CuAAC reactions. The electronic differences between the two isomers generally have a minimal impact on the outcome of this robust transformation.

AlkyneAzideCatalyst SystemSolventTemp. (°C)Yield (%)
6-Ethynylimidazo[1,2-a]pyridineBenzyl AzideCuSO₄·5H₂O/Sodium Ascorbatet-BuOH/H₂ORT95
7-Ethynylimidazo[1,2-a]pyridineBenzyl AzideCuSO₄·5H₂O/Sodium Ascorbatet-BuOH/H₂ORT97
6-Ethynylimidazo[1,2-a]pyridine1-Azido-4-nitrobenzeneCuITHFRT91
7-Ethynylimidazo[1,2-a]pyridine1-Azido-4-nitrobenzeneCuITHFRT93

The high yields obtained for both isomers underscore the reliability and efficiency of the CuAAC reaction for modifying these scaffolds.

Electrophilic and Cycloaddition Reactions

The imidazo[1,2-a]pyridine nucleus can also participate in various electrophilic substitution and cycloaddition reactions.[15] The regioselectivity and reactivity in these transformations are highly dependent on the substitution pattern. Computational studies suggest that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[16] However, the reactivity of other positions, including C5, C6, and C7, can be modulated by the presence of activating or deactivating groups.

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling

A detailed protocol for a typical Sonogashira coupling is provided below. This procedure can be adapted for both the 6- and 7-ethynyl isomers.

Materials:

  • Ethynylimidazo[1,2-a]pyridine isomer (1.0 equiv)

  • Aryl or vinyl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry, argon-purged flask, add the ethynylimidazo[1,2-a]pyridine, aryl/vinyl halide, palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Ethynylimidazo[1,2-a]pyridine - Aryl Halide - Pd Catalyst & CuI B Add Anhydrous Solvent & Amine Base A->B Under Argon C Stir at Appropriate Temperature B->C D Monitor Progress (TLC/LC-MS) C->D E Dilute & Wash D->E Completion F Dry & Concentrate E->F G Purify by Chromatography F->G H Pure Product G->H

Caption: General workflow for a Sonogashira cross-coupling reaction.

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A standard protocol for a CuAAC reaction is outlined below.

Materials:

  • Ethynylimidazo[1,2-a]pyridine isomer (1.0 equiv)

  • Organic azide (1.0-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • In a flask, dissolve the ethynylimidazo[1,2-a]pyridine and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by crystallization or column chromatography if necessary.

CuAAC_Mechanism cluster_catalyst Catalyst Formation & Activation cluster_cycloaddition Cycloaddition Cascade CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide Alkyne R-C≡CH Alkyne->Cu_Acetylide Intermediate1 Six-membered Cu(III) Intermediate Cu_Acetylide->Intermediate1 Azide R'-N3 Azide->Intermediate1 Intermediate2 Dihydrotriazolyl- copper Intermediate1->Intermediate2 Product 1,4-Disubstituted 1,2,3-Triazole Intermediate2->Product Protonolysis Product->CuI Regenerates Catalyst

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Conclusion

Both 7-ethynyl- and 6-ethynylimidazo[1,2-a]pyridine are valuable and versatile building blocks for the synthesis of complex organic molecules. While their reactivity in common transformations such as Sonogashira couplings and CuAAC reactions is broadly similar, subtle electronic differences between the two isomers can lead to minor variations in reaction yields and optimal conditions. A thorough understanding of these nuances, guided by the experimental data and protocols presented herein, will enable researchers to effectively utilize these important synthetic intermediates in their drug discovery and materials science programs.

References

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. Available from: [Link]

  • Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water - Taylor & Francis. Available from: [Link]

  • Synthetic routes for access to imidazo[1,2‐a]pyridines 5. - ResearchGate. Available from: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. Available from: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. Available from: [Link]

  • Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine | PDF | Organic Chemistry - Scribd. Available from: [Link]

  • Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation | Request PDF - ResearchGate. Available from: [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. Available from: [Link]

  • Tandem [8 + 2] cycloaddition of imidazo[1,2‐a]pyridine 7. - ResearchGate. Available from: [Link]

  • Click chemistry approach to N-heterocycles - American Chemical Society. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - Beilstein Journals. Available from: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. Available from: [Link]

  • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed. Available from: [Link]

  • Biologically active imidazo[1,2‐a]pyridines. - ResearchGate. Available from: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [Link]

  • Tandem [8 + 2] Cycloadditionr[2 + 6 + 2] Dehydrogenation Reactions Involving Imidazo[1,2-a] - Molecular Dynamics Group. Available from: [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Available from: [Link]

  • Click Chemistry reagents from Jena Bioscience - bio-connect.nl. Available from: [Link]

  • Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers - RSC Publishing. Available from: [Link]

  • 7-ethynylimidazo[1,2-a]pyridine (C9H6N2) - PubChemLite. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. Available from: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Available from: [Link]

Sources

A Researcher's Guide to UV-Vis Absorption Spectra of Imidazo[1,2-a]Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging applications in medicinal chemistry and materials science. Its derivatives exhibit a diverse array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Furthermore, their inherent fluorescence has led to their use as organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[1][2] A fundamental understanding of the photophysical properties of these compounds, particularly their UV-Vis absorption characteristics, is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of the UV-Vis absorption spectra of imidazo[1,2-a]pyridine isomers, offering insights into the influence of substituent effects and providing a robust experimental protocol for their characterization.

The Significance of Isomeric Substitution on UV-Vis Absorption

The position of substituents on the imidazo[1,2-a]pyridine core profoundly influences the electronic transitions and, consequently, the UV-Vis absorption spectra. The absorption profiles of these compounds typically exhibit two main bands, which are sensitive to the electronic nature and location of functional groups.[3][4]

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax). For instance, extending π-conjugation through the introduction of aromatic rings or the presence of auxochromes can lead to a significant red shift.[5][6] Conversely, alterations that disrupt the π-system can result in a blue shift. The polarity of the solvent also plays a crucial role, with more polar solvents often leading to shifts in the absorption bands due to differential stabilization of the ground and excited states.

Comparative Analysis of Imidazo[1,2-a]Pyridine Isomers

The UV-Vis absorption characteristics of imidazo[1,2-a]pyridine derivatives are highly dependent on the substitution pattern. Below is a comparative summary of reported spectral data for various isomers.

Substituent PositionSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε) M⁻¹cm⁻¹Reference
2-phenyl-HCH3CN~250, ~320Not specified[5]
2-phenyl4'-methoxyNot specifiedRed-shifted vs. parentNot specified[5]
2-phenyl4'-nitroNot specified440Intense absorption[5]
2-(furan-2-yl), 3-amino-HCDCl3Not specifiedNot specified[7]
6-chloro, 2-(furan-2-yl)-HCDCl3Not specifiedNot specified[7]
2,6-disubstitutedVariousCH2Cl2~250-270, ~3204.7–8.9×10⁴, 1.1–1.8×10⁴[3]
3-hydroxymethyl2-(4'-chlorophenyl)Not specifiedNot specifiedNot specified[1]
3-hydroxymethyl2-(4'-fluorophenyl)Not specifiedNot specifiedNot specified[1]

Key Observations:

  • Substitution at the 2-position: The introduction of a phenyl group at the 2-position generally results in two distinct absorption bands. The electronic nature of substituents on this phenyl ring dramatically influences the spectra. An electron-donating group like methoxy causes a red shift, while a strong electron-withdrawing group like nitro leads to a significant bathochromic shift into the visible region.[5]

  • Substitution on the Pyridine Ring: Modifications on the six-membered pyridine ring also impact the electronic properties. For example, chloro- and cyano-substitutions have been reported, altering the overall electronic distribution and affecting the absorption maxima.[7]

  • Extended π-Systems: The creation of V-shaped bis-imidazo[1,2-a]pyridine fluorophores demonstrates how extending the π-conjugation through bridging units leads to intense absorption bands.[3] The nature of the linker and the peripheral groups allows for fine-tuning of the photophysical properties.

  • Solvent Effects: The photophysical properties of imidazo[1,2-a]pyridine derivatives can be sensitive to the solvent environment. Polarity, in particular, can influence the position of absorption bands, a phenomenon known as solvatochromism.[5]

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section outlines a standardized procedure for obtaining high-quality UV-Vis absorption spectra of imidazo[1,2-a]pyridine isomers.

1. Materials and Instrumentation:

  • Solvent: Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, ethanol). The choice of solvent should be based on the solubility of the compound and the desired experimental conditions.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Analyte: Synthesized and purified imidazo[1,2-a]pyridine isomer. Purity should be confirmed by techniques such as NMR and mass spectrometry.[8][9][10]

2. Solution Preparation:

  • Stock Solution: Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. A typical concentration range for UV-Vis analysis is 1-10 µM. The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

3. Spectrophotometer Setup and Measurement:

  • Wavelength Range: Set the spectrophotometer to scan a wavelength range that covers the expected absorption bands of the imidazo[1,2-a]pyridine derivatives (e.g., 200-600 nm).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution in a separate cuvette.

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm.

G Experimental Workflow for UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Synthesize and Purify Isomer B Prepare Stock Solution (1 mM) A->B C Prepare Working Solutions (1-10 µM) B->C D Set Wavelength Range (e.g., 200-600 nm) C->D Introduce sample to spectrophotometer E Perform Baseline Correction (Solvent) D->E F Measure Sample Absorbance E->F G Determine λmax F->G H Calculate Molar Absorptivity (ε) G->H

Figure 1. A schematic diagram illustrating the step-by-step experimental workflow for obtaining and analyzing UV-Vis absorption spectra of imidazo[1,2-a]pyridine isomers.

Conclusion

The UV-Vis absorption spectra of imidazo[1,2-a]pyridine isomers are a rich source of information regarding their electronic structure. The strategic placement of substituents allows for the fine-tuning of their photophysical properties, a critical aspect in the development of new drugs and materials. This guide provides a foundational understanding of the structure-property relationships governing the UV-Vis absorption of these versatile compounds and offers a standardized protocol for their experimental characterization. By leveraging this knowledge, researchers can more effectively design and synthesize novel imidazo[1,2-a]pyridine derivatives with tailored photophysical characteristics for a wide range of applications.

References

  • ResearchGate. (n.d.). Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties | Request PDF. Available at: [https://www.researchgate.net/publication/334533081_Synthesis_of_p-Expanded_Azole-Fused_Imidazo12-a]
  • Taylor & Francis Online. (2024, July 15). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Available at: [https://www.tandfonline.com/doi/full/10.1080/07391102.2024.2379516]
  • Chemical Methodologies. (2025, November 15). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Available at: [https://www.chemmethod.com/article_181158.html]
  • National Center for Biotechnology Information. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8195123/]
  • ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. Available at: [https://www.researchgate.net/figure/UV-Visible-absorption-spectra-of-imidazo-1-2-a-azines-6-and-7_fig2_264132717]
  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [https://www.mdpi.com/2673-4192/5/4/51]
  • Ministry of Health and Prevention - UAE. (2024, December 15). Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Available at: [https://www.mohap.gov.
  • Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Available at: [https://www.scirp.
  • ResearchGate. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies | Request PDF. Available at: [https://www.researchgate.net/publication/382283038_Fine-tuning_the_photophysical_properties_of_Imidazo12-apyridine-based_dyes_by_the_change_in_substituent_and_solvent_media_DFT_and_TD-DFT_studies]
  • MDPI. (2025, January 30). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [https://www.mdpi.com/1420-3049/30/3/704]
  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7896229/]
  • ResearchGate. (2025, August 6). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption | Request PDF. Available at: [https://www.researchgate.
  • BioMed Central. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4104247/]
  • MDPI. (2025, August 25). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. Available at: [https://www.mdpi.com/2304-6740/13/9/287]
  • Asian Journal of Chemistry. (2017, May 13). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available at: [https://asianpubs.org/index.php/ajc/article/view/10499]
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10158913/]
  • Royal Society of Chemistry. (2024, October 21). An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. Available at: [https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA05823B]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-ethynylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of 7-ethynylimidazo[1,2-a]pyridine: Essential Protocols for Personal Protection and Waste Disposal

The Hazard Profile: A Proactive, Structure-Based Risk Assessment

A comprehensive Safety Data Sheet (SDS) for 7-ethynylimidazo[1,2-a]pyridine is not publicly available. Therefore, a rigorous safety protocol must be derived from its constituent chemical motifs: the imidazo[1,2-a]pyridine core and the terminal ethynyl group. This analytical approach is fundamental to anticipating and mitigating potential risks.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic scaffold is prevalent in many pharmacologically active compounds.[1] Derivatives of this core are known to be skin and eye irritants and may cause respiratory irritation.[2] Given its biological activity, it is prudent to handle it as a potent compound with unknown toxicological properties.

  • Ethynyl Group (Terminal Alkyne): The presence of a terminal alkyne introduces a significant reactivity hazard. These groups can form potentially explosive metal acetylides upon contact with certain metals, particularly heavy metals like copper, silver, and mercury.[3] This property is a critical consideration for both experimental setup and waste segregation.

Based on this structural analysis, 7-ethynylimidazo[1,2-a]pyridine should be treated as a potent, irritant, and potentially reactive chemical.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is your primary defense against chemical exposure. The following equipment is mandatory when handling 7-ethynylimidazo[1,2-a]pyridine, particularly in its solid, powdered form.

PPE ComponentSpecificationRationale & Authoritative Grounding
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a chemical barrier to prevent dermal absorption. Latex gloves are not suitable.[4] Change gloves immediately if contamination is suspected.
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant)Protects against accidental splashes and airborne particles.[4][5]
Body Protection Flame-resistant laboratory coat, fully fastenedProtects skin and personal clothing from contamination.[6]
Respiratory Protection Mandatory use within a certified chemical fume hoodEngineering controls are the primary method for preventing inhalation of fine powders or vapors.[7] For spill cleanup or work outside a hood, a NIOSH-approved respirator with appropriate cartridges is required.[6][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A disciplined, sequential workflow is essential to minimize exposure and prevent accidents. The process below outlines the handling of the compound from initial storage to its use in an experimental setup.

G cluster_0 Receiving & Storage cluster_1 Weighing & Preparation (in Fume Hood) cluster_2 Reaction Setup A Inspect Container Integrity B Log in Chemical Inventory A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Don Full PPE C->D E Use Anti-Static Weigh Paper & Non-Sparking Tools D->E F Weigh Compound Carefully to Minimize Dust E->F G Securely Seal Primary Container F->G H Transfer to Reaction Vessel Under Inert Atmosphere G->H I Ensure Proper Ventilation & Temperature Control H->I G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal A Unused Compound D Collect in a dedicated, sealed, and clearly labeled Hazardous Waste Container A->D B Contaminated Consumables B->D C Empty Containers C->D E Label must include: 'Hazardous Waste', '7-ethynylimidazo[1,2-a]pyridine', 'Contains Terminal Alkyne' F Store in designated satellite accumulation area E->F G Arrange pickup via certified EHS / Waste Disposal Service F->G

Caption: Waste disposal workflow for 7-ethynylimidazo[1,2-a]pyridine.

Never dispose of this chemical down the drain or in regular trash. [9]All disposal must comply with local, state, and federal regulations. [10]

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Pyridine Safety Data Sheet. Lab Alley. [Link]

  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. AET. [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. National Center for Biotechnology Information (PMC). [Link]

  • Handling APIs Advanced Containment System Options For Pharmaceutical Processes. Scribd. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. SpringerLink. [Link]

  • Lithium naphthalene-2-carboxylate Disposal considerations. European Chemicals Agency (ECHA). [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. ResearchGate. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.